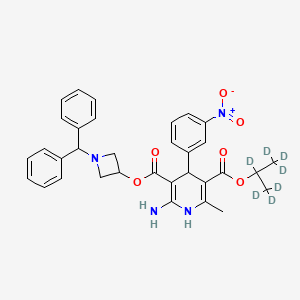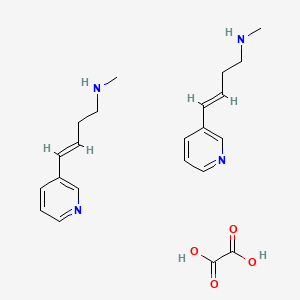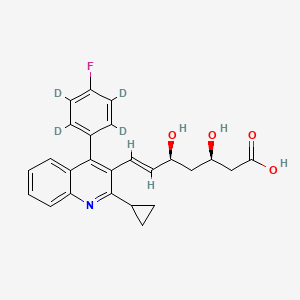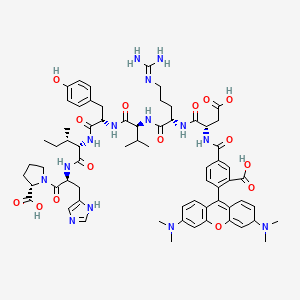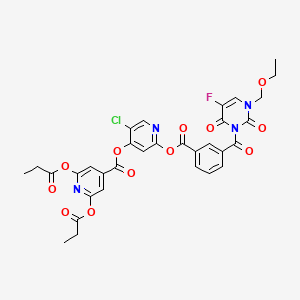
4-Pyridinecarboxylic acid, 2,6-bis(1-oxopropoxy)-, 5-chloro-2-((3-((3-(ethoxymethyl)-5-fluoro-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl)carbonyl)benzoyl)oxy)-4-pyridinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DFP-11207 is a novel oral cytotoxic agent designed to enhance the pharmacological activity of 5-fluorouracil while reducing its gastrointestinal and myelosuppressive toxicities . It combines a 5-fluorouracil pro-drug with a reversible dihydropyrimidine dehydrogenase inhibitor and a potent inhibitor of orotate phosphoribosyltransferase .
Scientific Research Applications
DFP-11207 has shown promising applications in the treatment of various gastrointestinal cancers, including esophageal, colorectal, gastric, pancreatic, and gallbladder cancers . It can be used as monotherapy or in combination with other chemotherapeutic agents . The compound has demonstrated enhanced antitumor efficacy with reduced toxicities compared to other oral fluoropyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: DFP-11207 consists of three components: 1-ethoxymethyl-5-fluorouracil, 5-chloro-2,4-dihydroxypyridine, and citrazinic acid . The synthesis involves the following steps:
1-ethoxymethyl-5-fluorouracil: This is synthesized as a prodrug of 5-fluorouracil.
5-chloro-2,4-dihydroxypyridine: This acts as a potent inhibitor of 5-fluorouracil degradation.
Citrazinic acid: This inhibits the phosphorylation of 5-fluorouracil.
Industrial Production Methods: The industrial production of DFP-11207 involves the combination of these three components in a specific formulation to ensure the desired pharmacokinetic and pharmacodynamic properties .
Chemical Reactions Analysis
Types of Reactions: DFP-11207 undergoes hydrolysis to release its active components . The primary reactions include:
Hydrolysis: Conversion of 1-ethoxymethyl-5-fluorouracil to 5-fluorouracil.
Inhibition: 5-chloro-2,4-dihydroxypyridine inhibits the degradation of 5-fluorouracil.
Phosphorylation Inhibition: Citrazinic acid inhibits the phosphorylation of 5-fluorouracil.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by liver microsomes.
Inhibition: Involves dihydropyrimidine dehydrogenase and orotate phosphoribosyltransferase inhibitors.
Major Products:
5-fluorouracil: The active anticancer moiety released from the prodrug.
Mechanism of Action
DFP-11207 exerts its effects through the following mechanisms:
Prodrug Activation: 1-ethoxymethyl-5-fluorouracil is converted to 5-fluorouracil by liver microsomes.
Inhibition of Degradation: 5-chloro-2,4-dihydroxypyridine inhibits dihydropyrimidine dehydrogenase, preventing the degradation of 5-fluorouracil.
Inhibition of Phosphorylation: Citrazinic acid inhibits orotate phosphoribosyltransferase, reducing the phosphorylation of 5-fluorouracil.
Comparison with Similar Compounds
DFP-11207 is unique in its combination of three components that work synergistically to enhance the efficacy of 5-fluorouracil while reducing its toxicities . Similar compounds include:
Capecitabine: Another oral prodrug of 5-fluorouracil.
Tegafur-uracil: A combination of tegafur and uracil.
Tegafur-gimeracil-oteracil: A combination of tegafur, gimeracil, and oteracil.
DFP-11207 stands out due to its improved tolerability and pharmacokinetic profile .
Properties
Molecular Formula |
C15H25Cl2N3O |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)
